1-(2-Chloroethenyl)-4-methoxybenzene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloroethenyl)-4-methoxybenzene can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzyl chloride with acetylene in the presence of a palladium catalyst. The reaction typically occurs under reflux conditions in a solvent such as toluene or acetonitrile, with triethylamine as a base .
Industrial Production Methods: Industrial production of this compound often involves the chlorination of 4-methoxybenzyl alcohol followed by dehydrochlorination. This process is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloroethenyl)-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: It can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form 4-methoxyethylbenzene using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions.
Oxidation: Potassium permanganate, water, room temperature.
Reduction: Lithium aluminum hydride, ether, room temperature.
Major Products Formed:
Substitution: 4-methoxyphenylethanol, 4-methoxyphenylethylamine.
Oxidation: 4-methoxybenzaldehyde, 4-methoxybenzoic acid.
Reduction: 4-methoxyethylbenzene.
Scientific Research Applications
1-(2-Chloroethenyl)-4-methoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Chloroethenyl)-4-methoxybenzene involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and DNA. This interaction can lead to the formation of covalent bonds, resulting in the inhibition of enzyme activity or disruption of cellular processes . The specific pathways involved depend on the nature of the target molecule and the cellular context.
Comparison with Similar Compounds
1-(2-Chloroethenyl)-4-hydroxybenzene: Similar structure but with a hydroxyl group instead of a methoxy group.
1-(2-Chloroethenyl)-4-nitrobenzene: Contains a nitro group instead of a methoxy group.
1-(2-Chloroethenyl)-4-aminobenzene: Contains an amino group instead of a methoxy group.
Uniqueness: 1-(2-Chloroethenyl)-4-methoxybenzene is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties to the molecule. This affects its reactivity and interaction with other molecules, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
18684-79-2 |
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Molecular Formula |
C9H9ClO |
Molecular Weight |
168.62 g/mol |
IUPAC Name |
1-[(Z)-2-chloroethenyl]-4-methoxybenzene |
InChI |
InChI=1S/C9H9ClO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-7H,1H3/b7-6- |
InChI Key |
XURGFZNIMRDEBA-SREVYHEPSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\Cl |
SMILES |
COC1=CC=C(C=C1)C=CCl |
Canonical SMILES |
COC1=CC=C(C=C1)C=CCl |
Synonyms |
1-(-2-CHLORO-VINYL)-4-METHOXY-BENZENE |
Origin of Product |
United States |
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